molecular formula C16H16O7 B1231032 Austrocortirubin CAS No. 112926-20-2

Austrocortirubin

Cat. No.: B1231032
CAS No.: 112926-20-2
M. Wt: 320.29 g/mol
InChI Key: WWTHHBSODPGTAK-VEDISBKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austrocortirubin is a natural product found in Cortinarius persplendidus with data available.

Scientific Research Applications

Antimalarial Properties

A significant area of research on Austrocortirubin is its potential as an antimalarial agent. Studies conducted by Choomuenwai et al. (2012) focused on compounds derived from the Cortinarius species, which led to the isolation of various compounds including (1S,3S)-austrocortirubin. This compound demonstrated notable antimalarial activity, with an inhibitory concentration (IC50) of 1.9 μM against Plasmodium falciparum, the parasite responsible for malaria (Choomuenwai, Andrews, & Davis, 2012).

Synthesis from Natural Sources

Research has also been conducted on the synthesis of this compound and related compounds. Gill, Harte, and Ten (2000) successfully synthesized enantiomerically pure forms of (1S,3S)-austrocortirubin and other related compounds from citramalic acid, a naturally occurring substance. This work contributes to the understanding of the chemical synthesis of these compounds, which is crucial for potential pharmaceutical applications (Gill, Harte, & Ten, 2000).

DNA Damage Induction in Cancer Cells

Another interesting application of this compound is its role in inducing DNA damage in cancer cells. Wang et al. (2015) discovered that (1S,3S)-austrocortirubin can cause significant DNA damage in HCT116 cells, a type of cancer cell. This compound was shown to induce apoptosis and prevent cells from reaching mitosis due to extensive DNA damage. The study highlights a unique mechanism of action of this compound, distinct from other DNA-damaging agents (Wang, Islam, Davis, & McAlpine, 2015).

Properties

112926-20-2

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8?,16-/m0/s1

InChI Key

WWTHHBSODPGTAK-VEDISBKWSA-N

Isomeric SMILES

C[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O

SMILES

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O

Canonical SMILES

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O

synonyms

(1S,3S)-austrocortirubin
austrocortirubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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